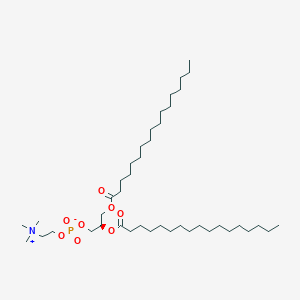

1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine

描述

Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds

1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS.

PC(17:0/17:0) is a phosphatidylcholine 34:0.

作用机制

Target of Action

1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .

Mode of Action

DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .

Biochemical Pathways

As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .

Pharmacokinetics

As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.

Result of Action

The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .

Action Environment

The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .

生物活性

1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) is a phospholipid that has garnered interest due to its potential biological activities. This compound is a type of phosphatidylcholine (PC), which plays critical roles in cellular membrane structure, signaling, and metabolism. Understanding its biological activity is essential for elucidating its roles in various physiological and pathological processes.

- Chemical Formula : C37H74NO8P

- Molecular Weight : 661.96 g/mol

- CAS Number : 70897-27-7

Membrane Structure and Function

Phosphatidylcholines, including this compound, are fundamental components of cell membranes. They contribute to membrane fluidity and integrity, influencing various cellular processes such as signaling and transport.

Role in Inflammation

Recent studies have indicated that PC(17:0/17:0) may modulate inflammatory responses. For instance, it has been shown to influence the release of pro-inflammatory cytokines in activated immune cells. Specifically, research indicates that phospholipids can serve as precursors for bioactive lipid mediators that regulate inflammation and immune responses .

Lipidomic Studies

Lipidomic analyses have revealed that alterations in phosphatidylcholine levels, including PC(17:0/17:0), are associated with various diseases. For example, in cystic fibrosis patients, specific phosphatidylcholine species were correlated with pulmonary function metrics (FEV1), suggesting a potential role in disease progression .

Metabolomic Profiling

In metabolomic studies involving cell lines exposed to various stressors, this compound was utilized as a standard to quantify lipid changes. The results indicated significant shifts in metabolite profiles linked to cellular responses to inflammation and oxidative stress .

Case Studies

Cytokine Modulation

Research has shown that this compound can affect the expression of various cytokines during immune activation. This modulation may involve the hydrolysis of phospholipids by phospholipases, leading to the release of fatty acids that further influence inflammatory pathways .

Interaction with Cellular Pathways

The compound may also interact with key signaling pathways involved in cellular metabolism and stress responses. For instance, its presence has been linked to the regulation of the mTOR pathway under nutrient-limiting conditions, which is crucial for cellular growth and metabolism .

科学研究应用

Lipid Studies

DHDPC serves as an essential component in lipid research due to its structural characteristics and stability. It is frequently used as:

- Internal Standard : DHDPC is employed as an internal standard for phospholipid analysis in gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of lipids in biological samples .

- Lipid Extraction : It is utilized in extraction protocols for isolating lipids from biological tissues, including plant materials and animal tissues, enhancing the recovery of various lipid species .

Metabolomics

In metabolomics, DHDPC plays a critical role in studying metabolic profiles. It is involved in:

- Standard Solutions : DHDPC is included in standard solutions for mass spectrometry analyses, allowing researchers to compare metabolite levels across different biological samples .

- Bioavailability Studies : Research has shown that DHDPC influences the bioavailability of long-chain polyunsaturated fatty acids (PUFAs), which are vital for numerous physiological functions. Studies indicate that the supramolecular form of phospholipids can affect the absorption and metabolism of these fatty acids .

Pharmaceutical Applications

DHDPC has potential applications in drug formulation and delivery systems:

- Nanoparticle Formulations : It can be incorporated into nanoparticles designed for targeted drug delivery, improving the solubility and stability of hydrophobic drugs .

- Adjuvant Systems : DHDPC is explored as an adjuvant in vaccine formulations to enhance immune responses by facilitating the delivery of antigens .

Case Studies and Research Findings

Several studies highlight the diverse applications of DHDPC:

- A study published in Food & Function examined how DHDPC affects the intestinal bioavailability of n-3 long-chain PUFAs, demonstrating its role in enhancing nutrient absorption through specific lipid formulations .

- Another research project focused on the use of DHDPC in metabolomics revealed its significance as a standard for analyzing lipid profiles in various disease states, including cancer and metabolic disorders .

属性

IUPAC Name |

[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWAYAIMWLNAJW-RRHRGVEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SFVS help determine the phase transition temperature (Tm) of DHPC in a single lipid bilayer?

A: SFVS exploits the symmetry properties of molecules at interfaces. In a gel phase, the lipid tails are ordered, leading to a specific SFVS signal. Upon transitioning to a liquid crystalline phase, this order is disrupted, changing the signal. [, ] By monitoring the intensity of specific vibrational modes, such as the symmetric methyl stretch around 2875 cm-1, researchers can pinpoint the temperature at which this change occurs, indicating the phase transition temperature (Tm) of DHPC. []

Q2: How does the Tm of DHPC measured by SFVS compare to traditional methods, and what does this tell us about supported lipid bilayers?

A: The Tm of DHPC measured by SFVS aligns closely with values obtained through Differential Scanning Calorimetry (DSC) of lipid vesicles in solution. [] Specifically, SFVS yielded a Tm of 52.4 +/- 0.7 °C for DHPC, while literature values from DSC range around 49 +/- 3 °C. [] This agreement suggests that immobilizing DHPC on a solid support for SFVS measurements does not significantly alter its phase transition behavior compared to its behavior in solution. [] This finding supports the use of supported lipid bilayers as valid models for studying the biophysical properties of cell membranes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。